1,3-Dioxoisoindolin-2-yl 2-methylhexanoate
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Description
1,3-Dioxoisoindolin-2-yl 2-methylhexanoate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate involves the reaction of 2-methylhexanoic acid with phthalic anhydride to form 1,3-dioxoisoindoline-2-carboxylic acid, which is then esterified with methanol to form the methyl ester. The resulting methyl ester is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to form the final product.
Starting Materials
2-methylhexanoic acid, phthalic anhydride, methanol, thionyl chloride, appropriate amine
Reaction
2-methylhexanoic acid + phthalic anhydride → 1,3-dioxoisoindoline-2-carboxylic acid, 1,3-dioxoisoindoline-2-carboxylic acid + methanol → methyl 1,3-dioxoisoindoline-2-carboxylate, methyl 1,3-dioxoisoindoline-2-carboxylate + thionyl chloride → methyl 1,3-dioxoisoindoline-2-carboxylic acid chloride, methyl 1,3-dioxoisoindoline-2-carboxylic acid chloride + appropriate amine → 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methylhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-10(2)15(19)20-16-13(17)11-8-5-6-9-12(11)14(16)18/h5-6,8-10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKMUHDNEYVXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl 2-methylhexanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.